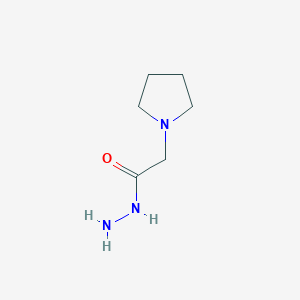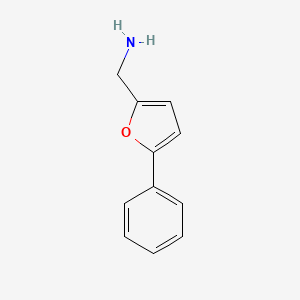
(5-Phenylfuran-2-yl)methanamine
Descripción general
Descripción
(5-Fenilfurano-2-il)metanamina es un compuesto orgánico que presenta un anillo de furano sustituido con un grupo fenilo y un grupo amina
Mecanismo De Acción
El mecanismo de acción de (5-fenilfurano-2-il)metanamina, particularmente como inhibidor de SIRT2, implica la unión al sitio activo de la enzima. Esta unión inhibe la actividad de desacetilación de SIRT2, afectando así la regulación de varias proteínas involucradas en el ciclo celular, la apoptosis y el metabolismo . Los estudios de acoplamiento molecular han demostrado que el compuesto encaja bien en el bolsillo hidrofóbico de SIRT2, lo que mejora sus efectos inhibitorios.
Compuestos similares:
(5-Fenilfurano-2-il)metanol: Estructura similar pero con un grupo hidroxilo en lugar de una amina.
(5-Fenilfurano-2-il)ácido acético: Contiene un grupo ácido carboxílico en lugar de una amina.
(5-Fenilfurano-2-il)amina: Carece del puente metileno entre el anillo de furano y el grupo amina.
Singularidad: (5-fenilfurano-2-il)metanamina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir SIRT2 con alta potencia y mejor solubilidad en agua en comparación con otros inhibidores lo hace particularmente valioso en química médica .
Análisis Bioquímico
Biochemical Properties
(5-Phenylfuran-2-yl)methanamine has been found to interact with SIRT2, a protein that plays a crucial role in various biochemical reactions . The nature of this interaction involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its interaction with SIRT2. SIRT2 has been implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Therefore, the compound’s influence on cell function could potentially impact these areas.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SIRT2. The compound has been found to inhibit SIRT2 activity, which could potentially lead to changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5-fenilfurano-2-il)metanamina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como fenilmetanamina y derivados de furano.
Aminación reductiva: El paso clave implica la aminación reductiva de un aldehído de furano con fenilmetanamina.
Purificación: El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía en columna.
Métodos de producción industrial: Si bien los métodos industriales específicos para la producción a gran escala de (5-fenilfurano-2-il)metanamina no están bien documentados, se aplicarían los principios generales de la síntesis orgánica y la purificación. Esto incluye optimizar las condiciones de reacción para el rendimiento y la pureza, y emplear técnicas de purificación escalables.
Análisis De Reacciones Químicas
Tipos de reacciones: (5-Fenilfurano-2-il)metanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amina se puede oxidar para formar iminas o nitrilos correspondientes en condiciones apropiadas.
Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.
Sustitución: Los anillos de fenilo y furano pueden participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se emplean comúnmente.
Sustitución: Se pueden utilizar reactivos electrófilos como bromo (Br2) o ácido nítrico (HNO3) para reacciones de sustitución.
Productos principales:
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
(5-Fenilfurano-2-il)metanamina tiene varias aplicaciones en la investigación científica:
Estudios biológicos: Los derivados del compuesto han mostrado ser prometedores en la modulación de la actividad enzimática, lo que los hace útiles en el estudio de las funciones y vías enzimáticas.
Aplicaciones industriales:
Comparación Con Compuestos Similares
(5-Phenylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(5-Phenylfuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(5-Phenylfuran-2-yl)amine: Lacks the methylene bridge between the furan ring and the amine group.
Uniqueness: (5-phenylfuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SIRT2 with high potency and better water solubility compared to other inhibitors makes it particularly valuable in medicinal chemistry .
Propiedades
IUPAC Name |
(5-phenylfuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHHWOJYOUTZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310365 | |
| Record name | 5-Phenyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39170-18-8 | |
| Record name | 5-Phenyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39170-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Phenylfuran-2-yl)methanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


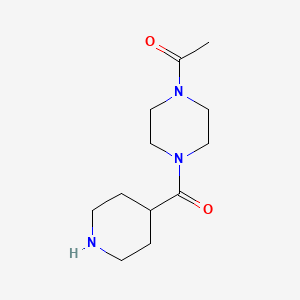
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
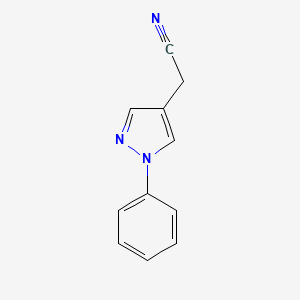
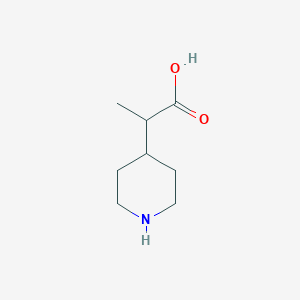
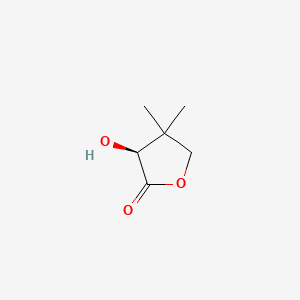
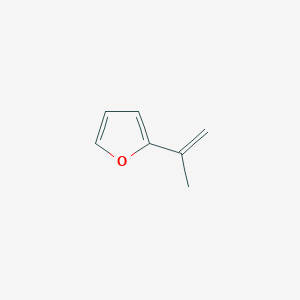
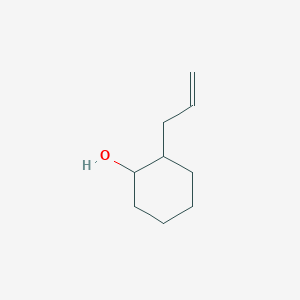
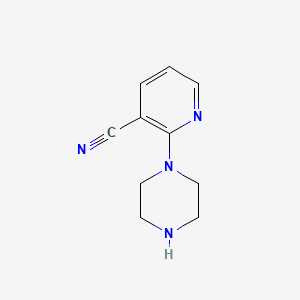
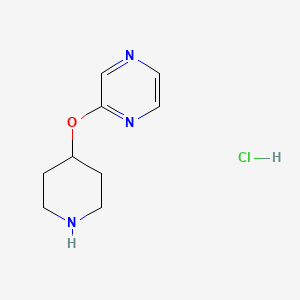
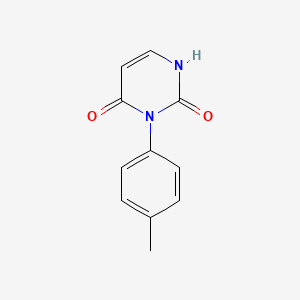
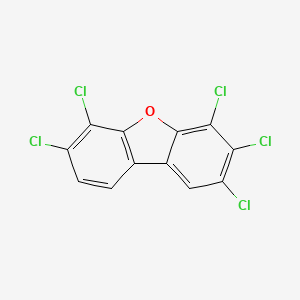
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)
